molecular formula C10H7BrN2O4 B1486870 Methyl 4-bromo-2-cyano-5-nitrophenylacetate CAS No. 1805249-23-3

Methyl 4-bromo-2-cyano-5-nitrophenylacetate

Cat. No.: B1486870
CAS No.: 1805249-23-3
M. Wt: 299.08 g/mol
InChI Key: ORKODFHSPZDGSX-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-cyano-5-nitrophenylacetate is an organic compound with the molecular formula C10H7BrN2O4 It is a derivative of phenylacetate, featuring bromine, cyano, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-cyano-5-nitrophenylacetate typically involves multi-step organic reactions. One common method includes the bromination of methyl phenylacetate, followed by nitration and cyano group introduction. The reaction conditions often involve the use of bromine, nitric acid, and cyanide sources under controlled temperatures and pH levels to ensure the desired product formation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. Safety measures are crucial due to the hazardous nature of some reagents involved, such as bromine and nitric acid.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-cyano-5-nitrophenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of derivatives like 4-azido-2-cyano-5-nitrophenylacetate.

    Reduction: Formation of 4-bromo-2-cyano-5-aminophenylacetate.

    Hydrolysis: Formation of 4-bromo-2-cyano-5-nitrophenylacetic acid.

Scientific Research Applications

Methyl 4-bromo-2-cyano-5-nitrophenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-cyano-5-nitrophenylacetate depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of functional groups like cyano and nitro can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-2-cyano-5-nitrobenzoate
  • Methyl 4-chloro-2-cyano-5-nitrophenylacetate
  • Methyl 4-bromo-2-cyano-5-nitrophenylpropionate

Uniqueness

Methyl 4-bromo-2-cyano-5-nitrophenylacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The bromine atom provides a site for further functionalization, while the cyano and nitro groups contribute to its biological activity and chemical stability.

Properties

IUPAC Name

methyl 2-(4-bromo-2-cyano-5-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-17-10(14)4-6-3-9(13(15)16)8(11)2-7(6)5-12/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKODFHSPZDGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1C#N)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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